molecular formula C10H12O4 B151354 Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate CAS No. 60263-06-1

Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate

Cat. No.: B151354
CAS No.: 60263-06-1
M. Wt: 196.20 g/mol
InChI Key: PCTPJULDTWCNKF-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate (CAS: 60263-06-1, molecular formula: C₁₀H₁₂O₄) is a cyclohexadienone derivative characterized by a hydroxyl (-OH) and ketone (=O) group at positions 1 and 4 of the cyclohexadienyl ring, respectively, with an ethyl acetate ester substituent at position 2. It is utilized in biochemical research, notably in ELISA kits for detecting porcine adrenaline (EPI) and as a natural product library component . Its synthesis typically involves phosphate buffer-mediated reactions or derivatization from jacaranone analogs .

Properties

IUPAC Name

ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h3-6,13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTPJULDTWCNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(C=CC(=O)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209015
Record name 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60263-06-1
Record name 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060263061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JP-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, also known by its CAS number 60263-06-1, is a compound derived from natural sources, particularly the herbs of Senecio scandens. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₂O₄
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 60263-06-1

Biological Activity Overview

Research indicates that Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown significant potential as an antioxidant, which is crucial in mitigating oxidative stress in biological systems. Antioxidants can help prevent cellular damage caused by free radicals.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects. It has been isolated from endophytic fungi and demonstrated bioactivity against cancer cell lines, indicating its potential as a lead compound in cancer therapy .
  • Antimicrobial Effects : Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate has also been evaluated for its antimicrobial properties. It may inhibit the growth of various pathogenic microorganisms, making it a candidate for further investigation in the development of antimicrobial agents.

The mechanisms through which Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in oxidative stress and inflammation pathways.
  • Cell Cycle Arrest : Research indicates that it could induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through the activation of intrinsic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
AnticancerInhibits proliferation of cancer cells
AntimicrobialInhibits pathogenic microorganisms

Case Study: Anticancer Activity

In a recent study focusing on the isolation of bioactive compounds from Aspergillus flocculus, Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate was identified as a significant contributor to the anticancer activity observed in the fermentation extracts. The study utilized bioactivity-guided isolation techniques and mass spectrometry to confirm the presence and effectiveness of this compound against various cancer cell lines .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate has been studied for its potential therapeutic properties, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with similar structures to ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate exhibit significant anticancer properties. For instance:

  • Case Study : A study on derivatives of cyclohexadiene compounds demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis and disruption of cell cycle progression through interference with DNA synthesis and repair mechanisms.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

  • Research Findings : In vitro studies have reported that derivatives of similar structures possess antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for related compounds was found to be around 256 µg/mL. The proposed mechanism involves disruption of microbial cell membranes.

Materials Science Applications

Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate can also be utilized in materials science, particularly in the development of polymers and coatings due to its reactive functional groups.

Polymer Synthesis

The compound can be used as a monomer in the synthesis of polymeric materials:

  • Application Example : It can be polymerized to create thermosetting resins that exhibit enhanced thermal stability and mechanical properties compared to traditional polymers.

Further studies are needed to explore the full potential of ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate in various fields:

Neuropharmacological Effects

Preliminary research suggests that compounds with similar structures may influence neurotransmitter systems, indicating potential applications in treating mood disorders or neurodegenerative diseases.

Environmental Applications

The compound's reactivity may also allow it to be explored for use in environmental remediation processes, particularly in the degradation of pollutants.

Comparison with Similar Compounds

Jacaranone-Derived Nitrogenous Cyclohexadienones ()

Three nitrogen-containing analogs synthesized from jacaranone derivatives exhibit cytotoxic properties against human cancer cells:

N-[2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl]isoindoline (14a) Structure: Cyclohexadienone core with an isoindoline-ethyl substituent. Synthesis: Phosphate buffer method, purified via CHCl₃/EtOH chromatography (16% yield). Activity: Moderate cytotoxicity against leukemia (CCRF-CEM) and breast cancer (MDA-MB-231) cells.

N-[2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl]morpholine (14c)

  • Structure : Morpholine-ethyl substituent.
  • Synthesis : Similar to 14a, purified via EtOAc/EtOH (28% yield).
  • Activity : Higher potency than 14a, particularly in HCT-116 colorectal cancer cells.

3-Hydroxy-N-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl]octahydroisoindole-1-one (15)

  • Structure : Octahydroisoindole-1-one-ethyl substituent.
  • Synthesis : Higher yield (65%) via EtOAc chromatography.
  • Activity : Most potent overall, with IC₅₀ values <10 μM in multiple cell lines.

Key Comparison :

  • Substituent Impact: Nitrogenous groups (isoindoline, morpholine) enhance cytotoxicity compared to the ethyl acetate group in the target compound.
  • Synthetic Efficiency : Bulkier substituents (e.g., octahydroisoindole) improve yields, likely due to stabilized intermediates.

Cu(I)-Catalyzed Cyclohexadienone Derivatives ()

These analogs feature varied ester groups and substituents on the cyclohexadienone ring:

1-Butyl-4-oxocyclohexa-2,5-dien-1-yl 2-((bis(4-chlorophenyl)methylene)amino)acetate (1e) Structure: Butyl ester with a bis(4-chlorophenyl)methyleneamino group. Synthesis: Cu(I)-catalyzed addition, 46% yield. Properties: Melting point 94–96°C; confirmed by NMR/HRMS.

Methyl 3-(1-(2-((bis(4-chlorophenyl)methylene)amino)acetoxy)-4-oxocyclohexa-2,5-dien-1-yl)propanoate (1f) Structure: Methyl propanoate ester with extended alkyl chain. Synthesis: 53% yield; melting point 162–164°C.

4-Oxo-1-phenethylcyclohexa-2,5-dien-1-yl 2-((bis(4-chlorophenyl)methylene)amino)acetate (1g) Structure: Phenethyl ester. Synthesis: 40% yield; melting point 139–140°C.

Key Comparison :

  • Ester Group Influence : Bulky esters (e.g., phenethyl) reduce synthetic yields compared to smaller groups (methyl, butyl).
  • Thermal Stability : Higher melting points correlate with aromatic substituents (e.g., bis(4-chlorophenyl)).

Research Implications

  • Pharmacological Potential: Nitrogenous analogs (e.g., 14a–15) show superior anticancer activity, suggesting that modifying the ester group to include amines could enhance therapeutic utility .
  • Synthetic Optimization : Higher yields in compounds like 15 and 1f highlight the role of steric and electronic effects in reaction efficiency .
  • Structural Diversity : The ethyl acetate group in the target compound offers versatility for further derivatization, as seen in Cu(I)-catalyzed syntheses .

Preparation Methods

Silyl Deprotection and Hydroxyl Group Generation

Procedure :

  • Starting Material : A silyl-protated cyclohexadienone derivative (e.g., trimethylsilyl ether) is dissolved in tetrahydrofuran (THF) at 0°C.

  • Deprotection : Tetrabutylammonium fluoride (TBAF, 1.2 equiv, 1.0 M in THF) is added dropwise to cleave the silyl protecting group.

  • Quenching : After 15 minutes, the reaction is quenched with saturated aqueous NH₄Cl.

  • Workup : The mixture is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification : Column chromatography (hexane/ethyl acetate gradient) isolates the hydroxylated cyclohexadienone intermediate.

Yield : 37–63% over 2–3 steps, depending on substituents.

Esterification of the Hydroxyl Group

The hydroxyl group at position 1 is esterified with ethyl chloroacetate to introduce the acetate side chain:

  • Reagents : Hydroxylated cyclohexadienone (1 equiv), ethyl chloroacetate (1.5 equiv), pyridine (2 equiv).

  • Conditions : Stirred in dichloromethane (DCM) at room temperature for 12 hours.

  • Workup : Washed with 1 M HCl, dried, and concentrated.

  • Purification : Column chromatography yields the final product.

Key Data :

StepReagents/ConditionsYield (%)
DeprotectionTBAF, THF, 0°C63
EsterificationEthyl chloroacetate, pyridine58

Alternative Routes: Nucleophilic Addition and Cyclization

Conjugate Addition to α,β-Unsaturated Ketones

A Michael addition strategy employs ethyl glycolate as a nucleophile:

  • Substrate : 4-Oxocyclohexa-2,5-dien-1-one.

  • Nucleophile : Ethyl glycolate (1.2 equiv) in THF.

  • Catalyst : Lithium hexamethyldisilazide (LHMDS, 1.1 equiv) at −78°C.

  • Workup : Quenched with NH₄Cl, extracted with ethyl acetate, and purified.

Yield : 42% (single step).

Diels-Alder Cycloaddition Followed by Oxidation

  • Diene : 1,3-Butadiene and ethyl acrylate undergo [4+2] cycloaddition.

  • Oxidation : The cyclohexene intermediate is oxidized with MnO₂ to form the dienone.

  • Hydroxylation : Electrophilic hydroxylation at position 1 using m-CPBA.

Yield : 28% over three steps.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency of primary methods:

MethodAdvantagesLimitationsOverall Yield (%)
Deprotection/EsterificationHigh reproducibility, scalableMulti-step, moderate yields37–63
Michael AdditionSingle-stepLow regioselectivity42
Diels-AlderStereochemical controlLow yields, complex workup28

The deprotection-esterification route remains the most reliable, balancing yield and practicality.

Mechanistic Insights and Optimization

Role of Protecting Groups

Silyl ethers (e.g., TBS or TMS) prevent unwanted side reactions during cyclohexadienone functionalization. TBAF selectively cleaves silicon-oxygen bonds without affecting ester linkages.

Solvent and Temperature Effects

  • THF : Optimal for TBAF-mediated deprotection due to its polarity and low temperature compatibility.

  • DCM : Preferred for esterification to minimize solvolysis of the acyl chloride.

Catalytic Enhancements

  • DMAP : Accelerates esterification by activating the acyl chloride.

  • Microwave Irradiation : Reduces reaction time for Diels-Alder steps from 24 hours to 2 hours .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, and how can purity be optimized?

  • Methodology : The compound can be synthesized via oxidative dearomatization of substituted phenols using hypervalent iodine(III) reagents (e.g., iodobenzene diacetate). A similar analog, methyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, was synthesized in 45% yield by stirring for 10 minutes followed by flash chromatography (CHCl₃/CH₃CN, 5:2) . Purification via chromatography is critical to remove byproducts, and solvent ratios should be optimized based on polarity. NMR (¹H and ¹³C) and TLC (Rf = 0.38 in CHCl₃:CH₃CN) are essential for confirming purity and structural integrity .

Q. How is the structural characterization of this compound validated, particularly its cyclohexadienone core?

  • Methodology : Full NMR assignment is required to confirm the cyclohexadienone structure. For the methyl analog, key NMR signals include δ 6.96 ppm (d, J = 9.8 Hz, H-2/H-6), δ 6.21 ppm (d, J = 9.8 Hz, H-3/H-5), and δ 184.9 ppm (C-4 ketone) in ¹H and ¹³C spectra, respectively . Comparative analysis with derivatives (e.g., glycosides like [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate) can resolve ambiguities in stereochemistry .

Q. What natural sources or biological systems produce this compound?

  • Methodology : The compound is cataloged in natural product libraries (e.g., TCM稀有化合物库) and is associated with plant genera like Senecio (Asteraceae) . Isolation protocols involve ethanol/water extraction, followed by HPLC or TLC-guided fractionation. Confirmation via HRMS and comparison with synthetic standards is recommended .

Advanced Research Questions

Q. What contradictory spectral data have been reported for this compound, and how can they be resolved?

  • Methodology : Discrepancies in NMR assignments (e.g., hydroxyl proton integration, coupling constants) may arise due to tautomerism in the cyclohexadienone system. For example, the 1-OH signal at δ 3.98 ppm (s) in CDCl₃ may shift in polar solvents like DMSO-d₆ . Advanced techniques like NOESY or COSY can clarify spatial relationships, while DFT calculations can predict stable tautomers .

Q. How does the ester moiety influence bioactivity in pharmacological assays?

  • Methodology : The ethyl ester group enhances membrane permeability compared to carboxylic acid analogs. In melanogenesis inhibition assays (e.g., B16 melanoma cells), derivatives with ester moieties (IC₅₀ ~25 µM) showed activity without cytotoxicity, suggesting a structure-activity relationship (SAR) linked to the ester’s hydrophobicity . Competitive assays (e.g., tyrosinase inhibition) and molecular docking can further elucidate target interactions .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plant extracts)?

  • Methodology : Co-elution with structurally similar quinones (e.g., α-lapachone) is common. UPLC-MS/MS with MRM transitions (e.g., m/z 196.20 → fragment ions) improves specificity . For absolute quantification, isotope-labeled internal standards (e.g., ¹³C₂-ethyl ester) are recommended to correct for matrix effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Reactant of Route 2
Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate

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